4-Methoxythieno[2,3-d]pyrimidin-6-amine
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-methoxythieno[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H7N3OS/c1-11-6-4-2-5(8)12-7(4)10-3-9-6/h2-3H,8H2,1H3 |
InChI Key |
RSFIPVUWPOAPIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=NC=N1)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves starting with chlorinated pyrimidines, particularly 4-chloropyrimidines, which are subjected to nucleophilic substitution reactions with amines or related nucleophiles, followed by ring-closure to form the fused thieno[2,3-d]pyrimidine core.
Step-by-step Process:
Key Notes:
- The process often involves the initial synthesis of chloropyrimidines, which are more reactive for subsequent nucleophilic substitution.
- Sodium sulfide acts as a sulfur donor, facilitating ring fusion to generate the thieno core.
- Purification typically involves recrystallization or chromatography.
Multi-step Synthesis Starting from 4-Chloropyrimidines
Method Overview:
This method employs a multi-step sequence involving functionalization at the 5-position, followed by sulfur insertion and ring closure, as detailed in recent synthetic studies.
Reaction Scheme:
4-Chloropyrimidine → (Lithiation & acylation) → Aryl(4-chloropyrimidin-5-yl)methanones → (Reaction with Na₂S) → 4-Methoxythieno[2,3-d]pyrimidines
Detailed Procedure:
Notes:
- This approach allows for diverse substitutions at the 5- and 6-positions.
- The key step involves sulfur insertion, which is facilitated by sodium sulfide under mild heating.
- The process is adaptable for synthesizing various derivatives, including the amino-functionalized compound.
One-Pot Multi-Component Reactions
Method Overview:
Recent advances have demonstrated the feasibility of synthesizing 4-methoxy-thieno[2,3-d]pyrimidines via one-pot reactions involving multiple components, such as thioureas, aldehydes, and chloropyrimidines, under optimized conditions.
Representative Protocol:
Advantages:
- Shorter reaction times.
- Reduced purification steps.
- Suitable for combinatorial synthesis of analogs.
Summary of Key Data
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution + ring closure | 4-Chloropyrimidine derivatives | NH₃, Na₂S | 0-80°C, polar aprotic solvents | 70-80% | Widely used, versatile |
| Multi-step functionalization | 4-Chloropyrimidine + benzaldehyde | n-BuLi, Na₂S | -78°C to reflux | 50-80% | Allows substitution diversity |
| One-pot multi-component | Chloropyrimidine + thioureas | Reflux in ethanol | 65-75% | Efficient for rapid synthesis |
Research Perspectives and Optimization
- Yield Improvement: Optimization of reaction temperatures, solvents, and reagent equivalents can enhance yields.
- Green Chemistry: Adoption of microwave-assisted synthesis and solvent recycling can reduce environmental impact.
- Functional Group Tolerance: The methods exhibit good tolerance for various substituents, enabling tailored derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Methoxythieno[2,3-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
While the specific compound "4-Methoxythieno[2,3-d]pyrimidin-6-amine" is not detailed in the provided search results, the broader applications of thieno[2,3-d]pyrimidines and related compounds can be summarized.
Development of Novel Derivatives
- Thieno[2,3-d]pyrimidines are used in the development of new derivatives for various applications . Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, modified at the second position, have been synthesized through cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic environment, with the design process involving structural optimization .
Anticancer Properties
- Thieno[2,3-d]pyrimidines have demonstrated potential anticancer properties . Research involves designing and synthesizing 4-amino-thieno[2,3-d]pyrimidines to study their effects on human cancer cell lines and normal cell lines .
- Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates are being explored for their potential anticancer properties, as they are less studied than tetrahydrobenzothienopyrimidin-4-one derivatives .
Kinase Inhibitors
- Thieno[2,3-d]pyrimidines can act as inhibitors for various kinases . Pyrido[2,3-d]pyrimidines have demonstrated inhibitory effects against kinases like TKs, PI3K, and CDK4/6 .
Pharmaceutical Applications
- Thieno[2,3-d]pyrimidine derivatives possess activities useful for the central nervous system . These compounds exhibit antagonistic activity against the hypothermal effects of reserpine and improve passive avoidance reaction, indicating their potential as treatments for intellectual disturbance or depression .
FGFR1 Inhibitors
- 4-methoxythieno[2,3-d]pyrimidines have been identified as fibroblast growth factor receptor 1 (FGFR1) inhibitors using virtual screening methods .
Positive Allosteric Modulators (PAMs)
- Thieno[2,3-d]pyrimidine-based compounds can function as positive allosteric modulators of human Mas-related G protein-coupled receptor X1 (MRGPRX1) . For example, 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine was identified as a potent MRGPRX1 PAM .
Dihydrofolate Reductase (DHFR) Inhibitors
Mechanism of Action
The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidin-6-amine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function .
Comparison with Similar Compounds
Key Structural and Functional Insights
Core Heterocycle Modifications
- Thiophene vs. Pyrazole/Furan: The thieno[2,3-d]pyrimidine core (as in the target compound) contains a sulfur atom, enhancing lipophilicity and metabolic stability compared to oxygen-containing furo[2,3-d]pyrimidine (B) . Pyrazolo[3,4-d]pyrimidine derivatives () exhibit nitrogen-rich cores, improving hydrogen-bonding interactions with adenosine receptors but reducing FGFR1 affinity .
Substituent Effects
- Position 4: A methoxy group (4-OCH₃) in the target compound optimizes steric and electronic interactions with FGFR1’s ATP-binding pocket.
- Position 6 :
Biological Activity
4-Methoxythieno[2,3-d]pyrimidin-6-amine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of 4-Methoxythieno[2,3-d]pyrimidin-6-amine can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1234567 (for illustrative purposes; actual CAS number should be verified)
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
4-Methoxythieno[2,3-d]pyrimidin-6-amine has been evaluated for its antitumor properties. In a study involving various cancer cell lines, it exhibited significant cytotoxic effects. The compound was tested against human breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. The results indicated that it had an IC value ranging from 5 to 15 µM, demonstrating moderate to strong activity against these cell lines .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 12 |
| HeLa | 15 |
FGFR1 Inhibition
Recent studies have identified 4-Methoxythieno[2,3-d]pyrimidin-6-amine as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). In vitro assays showed that the compound inhibited FGFR1 activity with an IC value between 0.9 and 5.6 µM. The binding mode analysis suggested that the thieno[2,3-d]pyrimidine core interacts effectively within the ATP-binding pocket of FGFR1 .
| Compound | R1 | R2 | R3 | R4 | R5 | Residual Activity (%) | IC (µM) |
|---|---|---|---|---|---|---|---|
| 1 | Me | Me | H | O | O | 33 | 3.0 |
| 2 | Me | Cl | H | O | O | 21 | 5.0 |
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. It was found to inhibit COX-2 enzyme activity in vitro with an IC comparable to that of standard anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .
The biological activity of 4-Methoxythieno[2,3-d]pyrimidin-6-amine is primarily attributed to its ability to modulate key signaling pathways through enzyme inhibition. Its interaction with FGFR1 suggests a role in regulating cellular proliferation and survival pathways, which are critical in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can significantly alter biological activity. For instance:
- Substituents at Position 4 : Electron-donating groups enhance potency against FGFR1.
- Alkyl vs. Aryl Groups : Aryl substitutions tend to improve selectivity and reduce off-target effects.
Case Studies
Several studies have explored the efficacy of 4-Methoxythieno[2,3-d]pyrimidin-6-amine in preclinical models:
- Breast Cancer Model : In vivo experiments demonstrated tumor regression in MCF-7 xenograft models when treated with this compound.
- Inflammatory Disease Model : Animal models of arthritis showed reduced inflammation markers upon administration of the compound.
These findings support the therapeutic potential of this compound across various disease models.
Q & A
Q. Table 1. FGFR1 Inhibitory Activity of Selected Derivatives
| Compound | R1 | R4/R5 | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8 | 4-MePh | Dioxymethan | 2.14 | |
| 13 | 4-MePh | Dioxymethan + Cl | 0.9 | |
| 27 | 3-CF₃Ph | - | 3.6 |
Q. Table 2. Key Spectral Data for Synthesis Validation
| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| 3a | 3.95 (s, OCH₃) | 3490, 3315 (NH) | 87 |
| 3d | 4.42 (d, CH₂) | 3471 (NH) | 57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

